

spectroscopic data of 5-Methoxyquinoline-3-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1592907

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methoxyquinoline-3-carboxylic Acid**

Introduction

5-Methoxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class, which forms the core structure of many pharmacologically active molecules.[1][2][3][4] The precise substitution of a methoxy group at the 5-position and a carboxylic acid at the 3-position imparts specific physicochemical properties that are critical to its function and potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectroscopic data for **5-Methoxyquinoline-3-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral features, grounded in the molecule's structure, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic quinoline core, the methoxy substituent, and the carboxylic acid proton each produce distinct and predictable signals.

Data Interpretation and Predicted Spectrum:

The expected ¹H NMR spectrum of **5-Methoxyquinoline-3-carboxylic acid** would be recorded in a solvent like DMSO-d₆ to ensure the labile carboxylic acid proton is observable. The signals can be assigned as follows:

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~9.2 - 9.4	Singlet (s)	-	1H
H-4	~8.8 - 9.0	Singlet (s)	-	1H
H-6	~7.2 - 7.4	Doublet (d)	~8.0 - 9.0	1H
H-7	~7.6 - 7.8	Triplet (t)	~8.0	1H
H-8	~7.3 - 7.5	Doublet (d)	~7.5 - 8.5	1H
5-OCH ₃	~4.0 - 4.2	Singlet (s)	-	3H
3-COOH	~13.0 - 14.0	Broad Singlet (br s)	-	1H

- Causality of Chemical Shifts:

- H-2 and H-4: These protons are significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing effect of the adjacent nitrogen atom, placing them far downfield.

- Carboxylic Acid Proton: The -COOH proton is highly deshielded due to its acidic nature and participation in hydrogen bonding, resulting in a characteristic broad signal at a very high chemical shift, often above 12 ppm.[5]
- Methoxy Protons: The protons of the -OCH₃ group are shielded relative to the aromatic protons and appear as a sharp singlet around 4.0 ppm.
- Benzene Ring Protons (H-6, H-7, H-8): These protons exhibit splitting patterns (doublets and a triplet) consistent with ortho and meta coupling within the benzene portion of the quinoline ring system. Their specific shifts are influenced by the electron-donating methoxy group.

¹³C NMR Spectroscopy

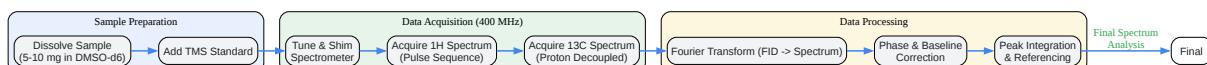
Carbon-13 NMR provides a count of unique carbon environments and offers insight into the electronic nature of each carbon atom.

Data Interpretation and Predicted Spectrum:

The ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~150 - 155
C-3	~120 - 125
C-4	~138 - 142
C-4a	~128 - 132
C-5	~155 - 160
C-6	~110 - 115
C-7	~130 - 135
C-8	~105 - 110
C-8a	~145 - 150
3-COOH	~165 - 170
5-OCH ₃	~55 - 60

- Causality of Chemical Shifts:


- Carboxyl Carbon: The C=O carbon of the carboxylic acid is highly deshielded and appears in the characteristic region for this functional group, typically between 165-185 ppm.[6][7]
- C-5: This carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded.
- C-2, C-4, C-8a: Carbons adjacent to the heterocyclic nitrogen atom are deshielded and appear at higher chemical shifts.
- Methoxy Carbon: The carbon of the methoxy group appears in the typical range for an aromatic ether, around 55-60 ppm.[8]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **5-Methoxyquinoline-3-carboxylic acid** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]
- Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition (¹³C NMR): Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to obtain the final spectrum.

Visualization: NMR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

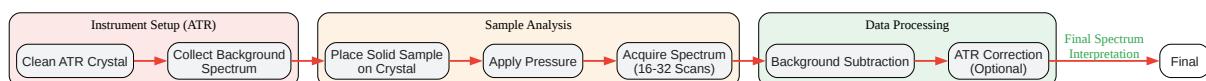
IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Predicted Spectrum:

The IR spectrum of **5-Methoxyquinoline-3-carboxylic acid** is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Vibrational Mode	Predicted Frequency (cm^{-1})	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Broad, Strong
Aromatic C-H stretch	3000-3100	Medium, Sharp
Aliphatic C-H stretch (Methoxy)	2850-2960	Medium, Sharp
C=O stretch (Carboxylic Acid)	1680-1720	Strong, Sharp
Aromatic C=C & C=N stretch	1500-1620	Medium-Strong
C-O stretch (Ether & Acid)	1200-1300	Strong
O-H bend	910-950	Broad, Medium

- Causality of Absorptions:
 - O-H Stretch: The most prominent feature is an extremely broad band from $2500-3300 \text{ cm}^{-1}$. This breadth is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[5][10][11]
 - C=O Stretch: A strong, sharp absorption around 1700 cm^{-1} is definitive for the carbonyl group of the carboxylic acid.[10] Its position is influenced by conjugation with the quinoline ring.
 - C-O Stretches: Strong bands in the $1200-1300 \text{ cm}^{-1}$ region arise from both the C-O single bond of the carboxylic acid and the aryl-alkyl ether linkage of the methoxy group.


Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

- Sample Application: Place a small amount of the solid **5-Methoxyquinoline-3-carboxylic acid** powder directly onto the ATR crystal.
- Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Cleaning: Clean the crystal thoroughly after analysis.

Visualization: IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecule's structure.

Data Interpretation and Predicted Spectrum:

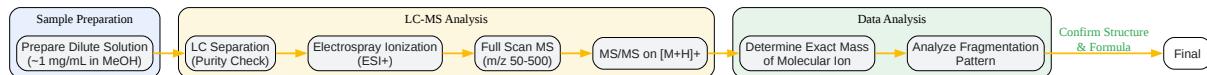
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule $[M+H]^+$.

- Molecular Formula: $C_{11}H_9NO_3$
- Molecular Weight: 203.19 g/mol

- Exact Mass: 203.0582 g/mol

Ion	Predicted m/z	Interpretation
$[M+H]^+$	204.0658	Protonated molecular ion (Base Peak)
$[M+H-H_2O]^+$	186.0553	Loss of water from the carboxylic acid
$[M+H-CO_2]^+$	160.0706	Loss of carbon dioxide
$[M+H-COOH]^+$	159.0757	Loss of the entire carboxyl group (radical)

- Causality of Fragmentation:
 - The most common fragmentation pathway for carboxylic acids in ESI-MS involves the loss of neutral molecules like water (H_2O) or carbon dioxide (CO_2).[\[12\]](#)
 - The loss of 44 Da (CO_2) is a particularly strong indicator of a carboxylic acid functionality.[\[12\]](#)
 - Further fragmentation of the quinoline ring system can occur, but the initial losses from the carboxylic acid group are typically the most prominent.[\[13\]](#)


Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer. A simple gradient method can be used.
- Ionization: Utilize an ESI source in positive ion mode. Optimize source parameters such as capillary voltage and gas flow to achieve a stable spray and maximum signal for the ion of

interest.

- Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.
- Fragmentation (MS/MS): To confirm structural assignments, select the $[M+H]^+$ ion (m/z 204.1) for collision-induced dissociation (CID) and acquire the MS/MS spectrum to observe the characteristic fragment ions.[14][15]

Visualization: Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Structural Analysis by LC-MS/MS.

Conclusion

The spectroscopic characterization of **5-Methoxyquinoline-3-carboxylic acid** is unambiguous when employing a combination of NMR, IR, and MS techniques. ^1H and ^{13}C NMR definitively establish the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy provides clear evidence for the key carboxylic acid and methoxy functional groups through their characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns that are fully consistent with the proposed structure. Together, these techniques provide a robust and self-validating analytical package for the unequivocal identification and quality control of this important quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 3. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempap.org [chempap.org]
- 14. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [spectroscopic data of 5-Methoxyquinoline-3-carboxylic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592907#spectroscopic-data-of-5-methoxyquinoline-3-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com